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Compound of Interest

Compound Name: 2,5-Dibromobenzoic acid

Cat. No.: B104997

A Comparative Study of the Crystal Structures of Dibromobenzoic Acid Isomers

This guide provides a detailed comparative analysis of the crystal structures of various
dibromobenzoic acid isomers. The structural data, obtained through single-crystal X-ray
diffraction, is crucial for understanding the impact of bromine substitution on the molecular
conformation and intermolecular interactions within the crystalline state. This information is of
significant value to researchers, scientists, and professionals in the field of drug development
for designing molecules with specific physicochemical properties.

Experimental Protocols

The crystallographic data presented in this guide were obtained using single-crystal X-ray
diffraction. A general experimental protocol for such an analysis is as follows:

o Crystal Growth: Single crystals of the dibromobenzoic acid isomers are grown by slow
evaporation of a suitable solvent. The choice of solvent is critical and is determined
empirically for each isomer. Common solvents for benzoic acid derivatives include ethanol,
methanol, acetic acid, or mixtures thereof with water.

» Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data
are collected at a controlled temperature, often at low temperatures (e.g., 100-150 K) to
minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray
source (e.g., Mo Ka or Cu Ka radiation).
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 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined using full-matrix least-squares on F2. All non-
hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in
difference Fourier maps and refined isotropically or placed in calculated positions.

Crystal Structure Data of Dibromobenzoic Acid
Isomers

The following tables summarize the key crystallographic data for the studied dibromobenzoic
acid isomers.

Table 1: Crystal Data and Structure Refinement for Dibromobenzoic Acid Isomers
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Parameter

2,6-Dibromo-3,4,5-
trimethoxybenzoic Acid[1]

2-Bromobenzoic Acid[2]

Empirical Formula C10H10Br20s C7HsBrO:2
Formula Weight 386.00 201.02
Temperature (K) 293(2) 120(2)
Wavelength (A) 0.71073 1.54184
Crystal System Monoclinic Monoclinic
Space Group P21/n P2i/c

a (A) 10.133(3) 14.7955(4)
b (A) 8.441(2) 3.99062(15)
c (A) 15.228(4) 22.9240(8)
a(®) 90 90

B(°) 99.88(3) 96.906(3)
vy (°) 90 90
Volume (A3) 1284.1(6) 1343.69(8)
Z 4 4

Density (calculated) (Mg/m?3) 1.996 1.986
Absorption Coefficient (mm~1) 6.334 7.761
F(000) 752 784

Note: Data for other isomers of dibromobenzoic acid were not available in the searched

resources.

Table 2: Selected Bond Lengths (A) and Angles (°) for 2,6-Dibromo-3,4,5-trimethoxybenzoic

Acid[1]
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Bond Length (A) Angle Degree (°)
Br1-C2 1.895(4) 01-C7-02 123.0(5)
Br2-C6 1.896(4) 01-C7-C1 119.8(4)
01-C7 1.294(6) 02-C7-C1 117.2(4)
02-C7 1.220(6) C6-C1-C2 119.3(4)
C1-C7 1.503(7) C3-C2-Brl 119.1(3)
c1-C2 1.398(6) C5-C6-Br2 118.9(3)
C1-Cé 1.400(6)

Molecular and Crystal Packing

The conformation of the benzoic acid molecule and the packing of molecules in the crystal are
influenced by the substitution pattern of the bromine atoms.

In the case of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the carboxylic acid group is twisted
with respect to the benzene ring. The crystal packing is characterized by the formation of
centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of
adjacent molecules.[1]

For 2-bromobenzoic acid, the molecules also form hydrogen-bonded centrosymmetric dimers.
These dimers are further linked into chains by C-H---O interactions. The packing is also
influenced by Br---Br interactions.[2]

Logical Workflow for Comparative Crystallographic
Study

The following diagram illustrates the logical workflow for conducting a comparative
crystallographic study of isomeric compounds.
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Workflow for Comparative Crystallographic Study

Synthesis and Purification of Isomers

Single Crystal Growth

X-ray Diffraction Data Collection

Structure Solution and Refinement

Analysis of Molecular Geometry Analysis of Intermolecular Interactions
(Bond Lengths, Bond Angles) (Hydrogen Bonding, Halogen Bonding, t-1t Stacking)

Comparative Analysis of Crystal Packing

Structure-Property Correlation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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